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Compound of Interest

Compound Name: 4-tert-Butyl-2,6-diaminoanisole

Cat. No.: B1351121

Technical Guide: 4-tert-Butyl-2,6-diaminoanisole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the chemical properties of 4-tert-Butyl-2,6-
diaminoanisole. Due to the limited availability of specific experimental and biological data in
peer-reviewed literature, this document also outlines general methodologies and workflows
relevant to the analysis and characterization of novel aromatic amines in a research and drug
development context.

Chemical Properties

4-tert-Butyl-2,6-diaminoanisole is a substituted anisole compound. Its core structure consists
of a benzene ring substituted with a methoxy group, a tert-butyl group, and two amino groups.

Data Presentation

The fundamental molecular data for 4-tert-Butyl-2,6-diaminoanisole is summarized in the
table below.
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Property Value Citation
Molecular Formula C11H18N20 [1]
Molecular Weight 194.27 g/mol [1]
CAS Number 473269-70-4 [1]

4-tert-Butyl-2,6-diamino-1-

Synonyms
methoxybenzene

General Experimental Protocols

While specific experimental protocols for 4-tert-Butyl-2,6-diaminoanisole are not readily
available, the following section details a generalized workflow for the characterization and initial
biological screening of a novel aromatic amine, a class of compounds to which 4-tert-Butyl-
2,6-diaminoanisole belongs. Aromatic amines are crucial building blocks in pharmaceutical
synthesis.[2]

2.1. Synthesis and Purification

The synthesis of substituted aromatic amines often involves multi-step reactions. A common
approach is the reduction of a corresponding nitroaromatic precursor. For instance, the
reduction of nitroaromatics can be achieved using reagents like hydrazine monohydrate with a
palladium on carbon (Pd/C) catalyst.

General Protocol for Nitroaromatic Reduction:

¢ Dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol or methanol).

e Add a catalytic amount of 5-10% Pd/C.

» Slowly add hydrazine monohydrate to the reaction mixture at a controlled temperature.

e Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance
Liquid Chromatography (HPLC).

» Upon completion, filter the reaction mixture to remove the catalyst.
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» Evaporate the solvent under reduced pressure.

 Purify the resulting crude product using column chromatography or recrystallization to obtain
the desired aromatic amine.

2.2. Structural and Purity Analysis
Once synthesized and purified, the compound's identity and purity must be confirmed.
e Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 13C NMR are used to
elucidate the detailed molecular structure and confirm the positions of the substituents on the
aromatic ring.

o Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional
groups present in the molecule, such as N-H stretches for the amino groups and C-O
stretches for the anisole moiety.

o High-Performance Liquid Chromatography (HPLC): To determine the purity of the final
compound. A pure sample will typically show a single major peak.

2.3. Initial Biological Screening

For novel compounds in a drug discovery pipeline, an initial assessment of biological activity is
crucial.

o Cytotoxicity Assays: To evaluate the compound's toxicity against various cell lines. The MTT
or MTS assay are common methods to determine the concentration at which the compound
inhibits cell growth by 50% (IC50).

e Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of
various bacterial or fungal strains using methods like broth microdilution to determine the
Minimum Inhibitory Concentration (MIC).

e Antioxidant Assays: Given that many phenolic and amine-containing compounds exhibit
antioxidant properties, assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical
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scavenging assay can be performed.
Visualizations
Chemical Structure of 4-tert-Butyl-2,6-diaminoanisole
Structure of 4-tert-Butyl-2,6-diaminoanisole.
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Workflow for characterization of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]
e 2. nbinno.com [nbinno.com]

 To cite this document: BenchChem. ["4-tert-Butyl-2,6-diaminoanisole” molecular weight and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1351121#4-tert-butyl-2-6-diaminoanisole-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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